

# Monoisopropyl Phthalate (CAS No. 35118-50-4): A Comprehensive Technical Review

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## Compound of Interest

Compound Name: Monoisopropyl phthalate

Cat. No.: B046953

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## Introduction

**Monoisopropyl phthalate** (MIP), identified by the CAS number 35118-50-4, is the monoester metabolite of diisopropyl phthalate (DIPP), a widely used plasticizer. As a member of the phthalate class of chemicals, MIP is the subject of increasing scientific scrutiny due to its potential endocrine-disrupting properties and its prevalence as a human metabolite. This technical guide provides a comprehensive overview of the physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies related to **monoisopropyl phthalate**, intended to support research and development activities.

## Physicochemical Properties

**Monoisopropyl phthalate** is a white to off-white solid with the molecular formula  $C_{11}H_{12}O_4$  and a molecular weight of 208.21 g/mol [1]. It is slightly soluble in dimethyl sulfoxide (DMSO) and methanol [1]. A summary of its key physicochemical properties is presented in Table 1. There are conflicting reports regarding its melting and boiling points in various literature, which may be attributed to different experimental conditions or the presence of impurities. The data presented in the table is from a certificate of analysis and other chemical supplier databases.

Property	Value	Source
CAS Number	35118-50-4	[1]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>4</sub>	[1]
Molecular Weight	208.21 g/mol	[1]
Appearance	White to Off-White Solid	[1]
Melting Point	>75 °C (decomposes)	
Boiling Point	343.8 °C at 760 mmHg	
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
Purity (HPLC)	>95%	[1]

## Toxicology and Endocrine Disruption

The toxicological profile of **monoisopropyl phthalate** is primarily characterized by its endocrine-disrupting capabilities, specifically its anti-estrogenic activity.

### Acute Toxicity

Specific LD50 values for **monoisopropyl phthalate** are not readily available in the reviewed literature. However, phthalates, in general, are reported to have low acute toxicity in rodent studies, with LD50 values typically ranging from 1 to 30 g/kg of body weight.[2]

### Endocrine-Disrupting Effects

**Anti-Estrogenic Activity:** **Monoisopropyl phthalate** has been shown to exhibit anti-estrogenic activity at concentrations higher than 10<sup>-4</sup> M in in-vitro studies using the MCF-7 human breast cancer cell proliferation assay.[3][4][5][6] This assay is a common method to assess the estrogenic or anti-estrogenic effects of compounds. The anti-estrogenic effect is observed as a suppression of cell proliferation induced by 17β-estradiol.

**Interaction with Nuclear Receptors:** While direct studies on **monoisopropyl phthalate** are limited, the endocrine-disrupting effects of many phthalate monoesters are mediated through

their interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs), and steroid hormone receptors.

- Peroxisome Proliferator-Activated Receptors (PPARs): Many phthalate monoesters are known to activate PPAR $\alpha$  and PPAR $\gamma$ .<sup>[7][8][9][10][11]</sup> Activation of these receptors can interfere with lipid metabolism and steroidogenesis. Although no studies have directly demonstrated the activation of PPARs by **monoisopropyl phthalate**, it is a plausible mechanism of action given the activity of other phthalate monoesters.
- Estrogen Receptors (ERs): The anti-estrogenic activity of **monoisopropyl phthalate** suggests an interaction with the estrogen receptor signaling pathway. This could occur through competitive binding to estrogen receptors (ER $\alpha$  and ER $\beta$ ), leading to the blockade of estrogen-mediated gene expression and cellular proliferation. The MCF-7 cell line is estrogen-responsive and expresses both ER $\alpha$  and ER $\beta$ .
- Androgen Receptor (AR): The effect of **monoisopropyl phthalate** on the androgen receptor signaling pathway has not been specifically elucidated in the reviewed literature. Some phthalates have been shown to possess anti-androgenic activity, but this has not been confirmed for **monoisopropyl phthalate**.<sup>[12][13][14]</sup>

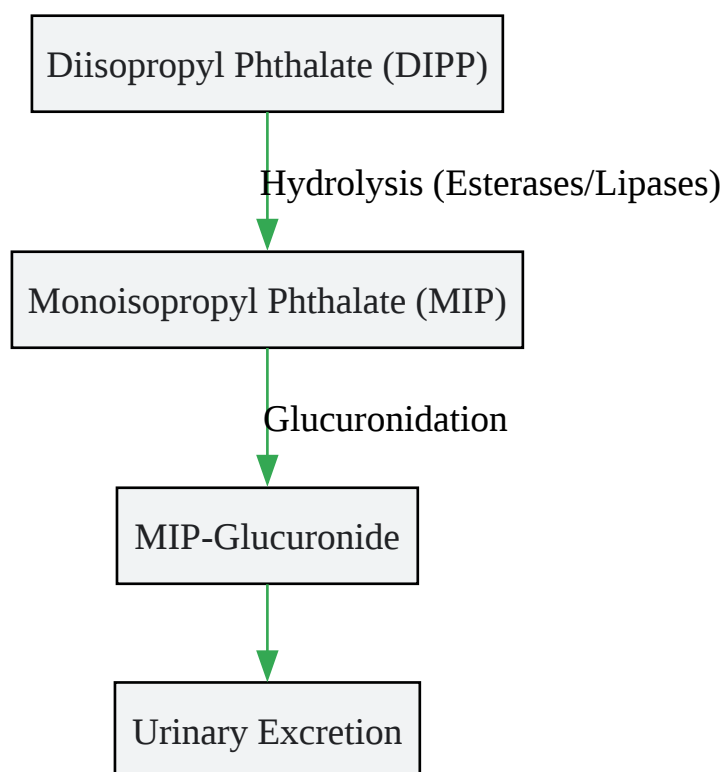
## Metabolic Pathway

**Monoisopropyl phthalate** is the primary metabolite of diisopropyl phthalate (DIPP). The metabolism of phthalate diesters generally occurs in two phases.

Phase I Metabolism: Diisopropyl phthalate is hydrolyzed by esterases and lipases in the intestine and other tissues to form **monoisopropyl phthalate**.<sup>[15]</sup> For low molecular weight phthalates like DIPP, the corresponding monoester is the major metabolite found in urine.<sup>[16]</sup>

Phase II Metabolism: The monoester can then undergo conjugation with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted in the urine.<sup>[15]</sup> It is generally believed that low molecular weight phthalate monoesters undergo limited further oxidative metabolism before excretion.

The following diagram illustrates the general metabolic pathway of diisopropyl phthalate.



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Caption: Metabolic pathway of Diisopropyl Phthalate.

## Experimental Protocols

### Determination of Anti-Estrogenic Activity using MCF-7 Cell Proliferation Assay

This protocol is based on the methodology described in studies evaluating the estrogenic and anti-estrogenic activities of phthalates.[3][17]

#### 1. Cell Culture:

- MCF-7 human breast cancer cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>.
- Prior to the assay, cells are switched to a phenol red-free DMEM with 5% charcoal-dextran stripped FBS for at least 3 days to deplete endogenous estrogens.

## 2. Assay Procedure:

- Cells are seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well.
- After 24 hours, the medium is replaced with fresh phenol red-free medium containing various concentrations of **monoisopropyl phthalate** (e.g.,  $10^{-8}$  to  $10^{-3}$  M) in the presence of a fixed concentration of 17 $\beta$ -estradiol (e.g.,  $10^{-11}$  M).
- Control wells include medium with 17 $\beta$ -estradiol alone (positive control), medium with vehicle (e.g., DMSO) alone (negative control), and medium with a known anti-estrogen like ICI 182,780 (fulvestrant) as a positive anti-estrogen control.
- The cells are incubated for 6 days, with the medium being replaced every 2 days.

## 3. Cell Proliferation Measurement:

- Cell proliferation is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
- MTT solution is added to each well and incubated for 4 hours.
- The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
- The anti-estrogenic activity is determined by the percentage of inhibition of estradiol-induced cell proliferation.

# Quantitative Analysis of Monoisopropyl Phthalate in Human Urine by GC-MS

This protocol is a generalized procedure based on established methods for the analysis of phthalate metabolites in urine.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

## 1. Sample Preparation and Enzymatic Hydrolysis:

- A 1 mL aliquot of urine is mixed with an internal standard solution (e.g.,  $^{13}\text{C}_4$ -labeled **monoisopropyl phthalate**).

- 0.5 mL of ammonium acetate buffer (pH 6.5) and 10  $\mu$ L of  $\beta$ -glucuronidase from *Helix pomatia* are added.
- The mixture is incubated at 37°C for 90 minutes to deconjugate the glucuronidated metabolites.

## 2. Solid-Phase Extraction (SPE):

- The hydrolyzed sample is loaded onto an SPE cartridge (e.g., Oasis HLB) preconditioned with methanol and water.
- The cartridge is washed with water to remove interferences.
- The analytes are eluted with a suitable organic solvent, such as ethyl acetate or methanol.

## 3. Derivatization (Optional but common for GC-MS):

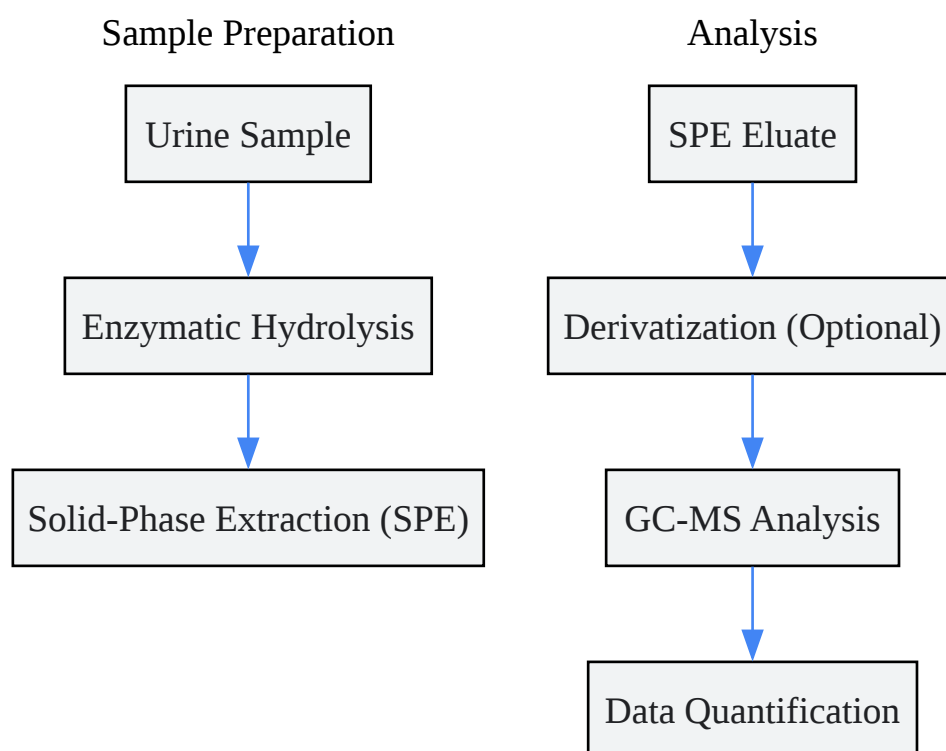
- The eluate is evaporated to dryness under a gentle stream of nitrogen.
- The residue is reconstituted in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heated at 70°C for 30 minutes to convert the polar carboxylic acid group to a more volatile silyl ester.
- Recent methods have been developed to analyze phthalate monoesters by GC-MS without derivatization, which simplifies the procedure.[\[18\]](#)

## 4. GC-MS Analysis:

- Gas Chromatograph (GC) Conditions:
  - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or equivalent.
  - Injector Temperature: 280°C.
  - Oven Temperature Program: Initial temperature of 60°C held for 1 minute, ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 µL in splitless mode.
- Mass Spectrometer (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target ions for **monoisopropyl phthalate** and its internal standard.

The following diagram outlines the experimental workflow for the analysis of **monoisopropyl phthalate** in urine.



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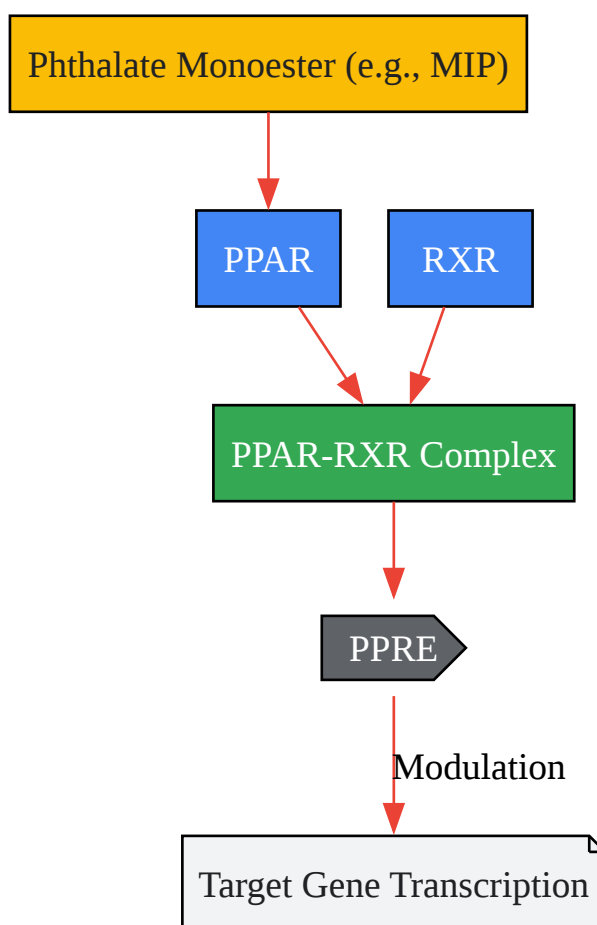
Caption: Workflow for urinary **monoisopropyl phthalate** analysis.

## Signaling Pathways

Based on the available literature for phthalate monoesters, the following signaling pathways are likely to be affected by **monoisopropyl phthalate**.

## PPAR Signaling Pathway

Phthalate monoesters are known to be agonists of PPAR $\alpha$  and PPAR $\gamma$ .<sup>[7][8][9][10][11]</sup> Activation of these nuclear receptors can lead to a cascade of downstream effects on genes involved in lipid metabolism, adipogenesis, and inflammation. The activation of PPARs by a ligand like a phthalate monoester leads to the heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.



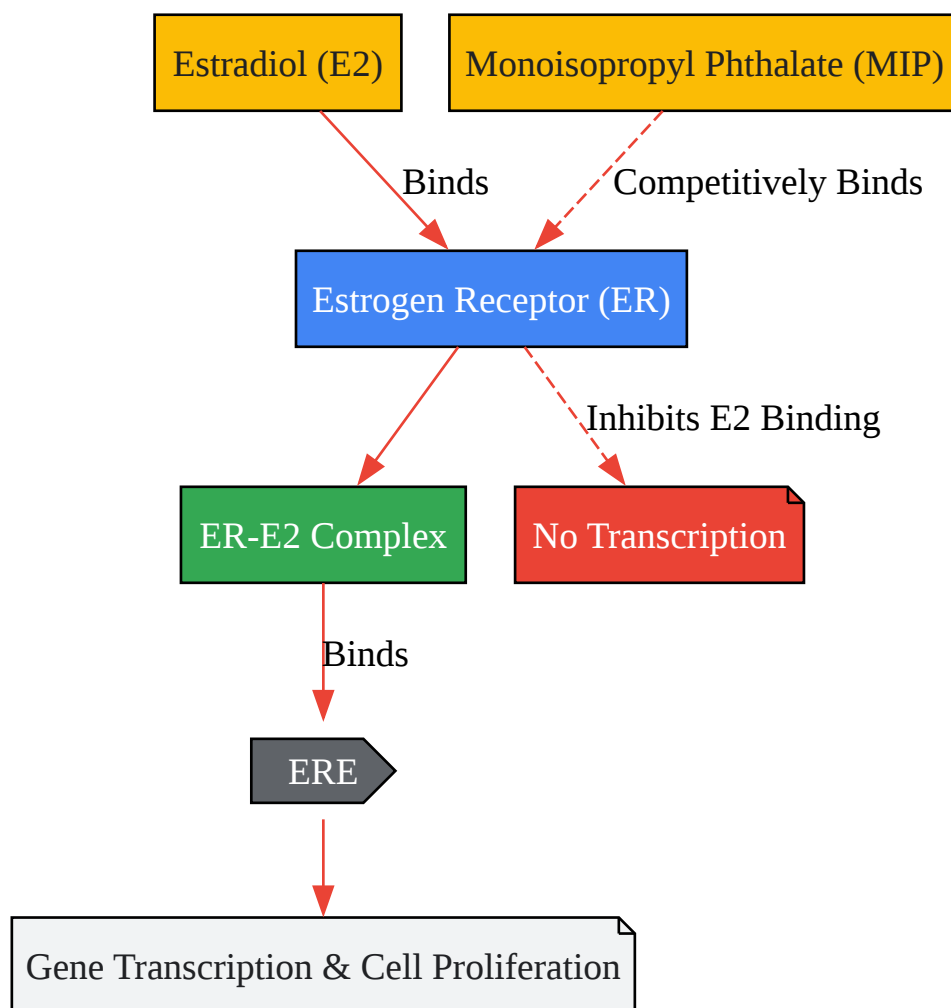
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Caption: Phthalate monoester activation of the PPAR signaling pathway.

## Estrogen Receptor Signaling Pathway



The anti-estrogenic activity of **monoisopropyl phthalate** suggests that it interferes with the estrogen receptor (ER) signaling pathway. In the presence of estradiol (E2), the ER binds to estrogen response elements (ERE) in the DNA, leading to the transcription of estrogen-responsive genes that promote cell proliferation. An anti-estrogenic compound like **monoisopropyl phthalate** may competitively bind to the ER, preventing the binding of estradiol and subsequent gene transcription.



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Caption: Proposed anti-estrogenic mechanism of **Monoisopropyl Phthalate**.

## Conclusion

**Monoisopropyl phthalate**, as a primary metabolite of diisopropyl phthalate, is a compound of significant interest in the fields of toxicology and drug development. Its demonstrated anti-

estrogenic activity and the potential for interaction with the PPAR signaling pathway highlight the need for further research to fully understand its biological effects and the associated risks to human health. The analytical methods outlined in this guide provide a framework for the accurate quantification of this metabolite in biological matrices, which is crucial for exposure assessment and mechanistic studies. As research in this area continues, a more detailed understanding of the toxicokinetics and specific molecular interactions of **monoisopropyl phthalate** will be essential for informed risk assessment and regulatory decision-making.

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